molecular formula C18H22N4O B2581344 (E)-1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1396891-01-2

(E)-1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one

カタログ番号: B2581344
CAS番号: 1396891-01-2
分子量: 310.401
InChIキー: YQBWHMPGYWIRLW-VOTSOKGWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include a discussion of the starting materials, reagents, and reaction conditions .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It may include a discussion of the reaction conditions, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

科学的研究の応用

Imidazole and Piperazine Derivatives in Drug Development

Imidazole and piperazine rings are prominent in medicinal chemistry, contributing to the pharmacological properties of various therapeutic agents. These compounds have been investigated for their potential in treating a wide range of conditions, illustrating the versatility of these moieties in drug development.

  • Antidiabetic Agents : The compound E3024, a dipeptidyl peptidase-IV (DPP-IV) inhibitor with a piperazine group, was studied for its antidiabetic potential. It showed a good pharmacokinetic profile and dose-dependent DPP-IV inhibition, highlighting the therapeutic potential of piperazine derivatives in managing diabetes (Takeuchi et al., 2013).

  • HIV-1 Protease Inhibitors : Research on L-735,524, a potent inhibitor of the human immunodeficiency virus type 1 protease, showcases the importance of piperazine moiety in developing antiretroviral drugs. This study provides insights into the metabolic pathways of such inhibitors, essential for optimizing their efficacy and safety profiles (Balani et al., 1995).

  • Antipsychotic Potential : The novel compound ST2472, featuring a piperazine structure, was explored for its antipsychotic potential. It demonstrated activity in the prepulse inhibition (PPI) test, indicative of its therapeutic promise in treating psychiatric disorders (Lombardo et al., 2009).

  • Anti-Infective Agents : Imidazole derivatives, like ketoconazole, have been employed in treating infectious diseases such as cutaneous leishmaniasis. This application underscores the broad-spectrum antimicrobial properties of imidazole-containing compounds (Weinrauch et al., 1983).

  • Orexin Receptor Antagonists : SB-649868, with a piperazinyl moiety, is being developed as an orexin receptor antagonist for insomnia treatment. The study of its metabolism in humans highlights the drug development process's complexity and the importance of understanding metabolic pathways (Renzulli et al., 2011).

作用機序

If the compound is biologically active, its mechanism of action would be studied. This could involve examining how the compound interacts with biological targets .

Safety and Hazards

This involves examining the compound’s toxicity, flammability, and other hazards. It may also include a discussion of how to handle and store the compound safely .

将来の方向性

This involves discussing potential future research directions. This could include suggestions for further studies to better understand the compound’s properties or to develop new applications for the compound .

特性

IUPAC Name

(E)-1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c23-18(7-6-17-4-2-1-3-5-17)22-14-12-20(13-15-22)10-11-21-9-8-19-16-21/h1-9,16H,10-15H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBWHMPGYWIRLW-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCN2C=CN=C2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。